10alpha-hydroxy-Delta8-tetrahydrocannabinol is a minor cannabinoid derived from Delta8-tetrahydrocannabinol, which itself is a psychoactive compound found in Cannabis sativa. Delta8-tetrahydrocannabinol is often synthesized from cannabidiol, as it occurs in only trace amounts in the cannabis plant. The compound features a hydroxyl group at the 10-alpha position, distinguishing it from its parent compound and other cannabinoids.
10alpha-hydroxy-Delta8-tetrahydrocannabinol is primarily sourced through synthetic methods from cannabidiol. It has been isolated from various cannabis strains, particularly those cultivated for higher tetrahydrocannabinol content, such as those grown at the University of Mississippi. The first identification of this compound was part of research efforts to characterize minor cannabinoids alongside other derivatives like 10beta-hydroxy-Delta8-tetrahydrocannabinol .
This compound belongs to the class of cannabinoids, specifically as a derivative of Delta8-tetrahydrocannabinol. Cannabinoids are categorized based on their structure and pharmacological effects, with 10alpha-hydroxy-Delta8-tetrahydrocannabinol being classified as a tricyclic terpenoid due to its complex ring structure.
The synthesis of 10alpha-hydroxy-Delta8-tetrahydrocannabinol typically involves the acid-catalyzed conversion of cannabidiol. Common catalysts include p-toluenesulfonic acid, which facilitates the transformation through refluxing in organic solvents such as toluene or heptane. The process generally requires heating for 60 to 90 minutes to achieve optimal yields .
The synthesis begins with the refluxing of cannabidiol in an acidified solvent, leading to the cyclization and rearrangement necessary for forming Delta8-tetrahydrocannabinol. Following this, hydroxylation at the 10-alpha position can be achieved through selective oxidation processes or by employing specific reagents that introduce the hydroxyl group without affecting other functional groups .
The molecular formula of 10alpha-hydroxy-Delta8-tetrahydrocannabinol is C21H30O2, consistent with its classification as a cannabinoid. Its structure features a hydroxyl group at the 10-alpha position relative to the Delta8 core structure, which consists of a tricyclic framework typical of tetrahydrocannabinols.
The compound exhibits stereoisomerism due to the presence of chiral centers within its structure. The specific configuration at these centers influences its biological activity and interaction with cannabinoid receptors .
10alpha-hydroxy-Delta8-tetrahydrocannabinol can undergo various chemical reactions typical of cannabinoids, including oxidation and conjugation reactions. For instance, it can be metabolized by cytochrome P450 enzymes into various hydroxy metabolites, which may exhibit different pharmacological profiles compared to the parent compound .
The oxidation reactions typically occur at positions that are accessible on the molecular framework, such as the 11-position, leading to metabolites that can further undergo glucuronidation for excretion . These metabolic pathways are crucial for understanding both the pharmacokinetics and potential therapeutic applications of this cannabinoid.
The mechanism of action for 10alpha-hydroxy-Delta8-tetrahydrocannabinol primarily involves its interaction with cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system and play significant roles in mediating the psychoactive effects associated with cannabinoids.
Research indicates that 10alpha-hydroxy-Delta8-tetrahydrocannabinol acts as a partial agonist at these receptors, similar to Delta9-tetrahydrocannabinol but with varying efficacy. This partial agonism suggests that while it may produce psychoactive effects, they are likely less intense than those produced by Delta9-tetrahydrocannabinol .
10alpha-hydroxy-Delta8-tetrahydrocannabinol is typically observed as a viscous oil at room temperature. It is colorless or pale yellow and exhibits high lipophilicity, which is common among cannabinoids due to their hydrophobic nature.
The chemical stability of 10alpha-hydroxy-Delta8-tetrahydrocannabinol is enhanced compared to Delta9-tetrahydrocannabinol due to its structural differences, particularly regarding the positioning of double bonds within its molecular framework . This stability allows for longer shelf life and reduced degradation over time.
The applications of 10alpha-hydroxy-Delta8-tetrahydrocannabinol are primarily in research contexts aimed at exploring its pharmacological properties and potential therapeutic benefits. As a lesser-known cannabinoid, it offers opportunities for studying unique interactions within the endocannabinoid system and assessing its efficacy for various medical conditions.
The discovery of 10α-hydroxy-Δ⁸-tetrahydrocannabinol (10α-OH-Δ⁸-THC) emerged from targeted investigations into high-potency Cannabis sativa chemovars. Initial isolation occurred at the University of Mississippi's National Center for Natural Products Research, where researchers identified it among nine novel oxygenated cannabinoids in a high-THC cannabis phenotype [1] [7]. Unlike abundant cannabinoids like Δ⁹-THC, 10α-OH-Δ⁸-THC exists as a trace constituent, typically constituting <0.1% of the total cannabinoid fraction. Its isolation required advanced chromatographic techniques, including preparative HPLC and centrifugal partition chromatography, followed by structural characterization through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) [7].
The compound's structure features a hydroxyl group at the C10a position of the terpenoid ring, a modification distinct from classical cannabinoids. Key spectral data included a molecular ion at m/z 330.2190 [M]⁺ (calculated for C₂₁H₃₀O₃: 330.2195) in HRMS and characteristic ¹³C-NMR resonances for the oxygenated C10a carbon at δ 73.8 ppm. The stereochemistry at C10a (α-configuration) was confirmed through nuclear Overhauser effect spectroscopy (NOESY) correlations between H-10a (δ 3.52 ppm) and the C9 methyl group (H₃-12) [7]. This structural elucidation established 10α-OH-Δ⁸-THC as a naturally occurring oxidized derivative of Δ⁸-THC, challenging earlier assumptions that such derivatives were exclusively degradation artifacts.
Table 1: Key Spectral Signatures of 10α-Hydroxy-Δ⁸-THC
Spectroscopic Method | Characteristic Feature | Value/Correlation |
---|---|---|
HRESIMS | Molecular ion [M+H]⁺ | m/z 331.2495 |
¹H-NMR | H-10a resonance | δ 3.52 (1H, dd, J=10.4, 4.8 Hz) |
¹³C-NMR | C10a chemical shift | δ 73.8 ppm |
NOESY | H-10a ↔ H₃-12 interaction | Confirms α-stereochemistry |
Pharmacologically, 10α-OH-Δ⁸-THC exhibits distinct properties compared to Δ⁸-THC and Δ⁹-THC. While Δ⁸-THC and Δ⁹-THC act as partial agonists at CB₁ receptors, the C10a hydroxyl group in 10α-OH-Δ⁸-THC significantly reduces receptor affinity. In vitro binding assays demonstrate >50-fold lower CB₁ affinity compared to Δ⁹-THC (Kᵢ >1 μM vs. 40 nM for Δ⁹-THC) [1]. This diminished receptor interaction correlates with the compound's lack of psychoactivity in animal models, contrasting sharply with the intoxicating effects of Δ⁸-THC and Δ⁹-THC [7].
Chemically, the hydroxyl group enhances polarity and alters metabolic pathways. Unlike Δ⁸-THC, which undergoes cytochrome P450-mediated oxidation to 11-OH-Δ⁸-THC, 10α-OH-Δ⁸-THC is more susceptible to phase II metabolism (glucuronidation) due to its pre-existing hydroxyl group [5]. Stability studies indicate that 10α-OH-Δ⁸-THC resits decarboxylation but undergoes slow oxidation to 10-oxo-Δ⁸-THC under ambient conditions, a property not observed in non-hydroxylated analogs [7].
Table 2: Comparative Properties of Selected Cannabinoids
Property | 10α-OH-Δ⁸-THC | Δ⁸-THC | Δ⁹-THC |
---|---|---|---|
Natural Abundance | Trace (<0.1%) | Up to 10% | 15–30% |
CB₁ Affinity (Kᵢ) | >1,000 nM | 44 nM | 40 nM |
Psychoactivity | None observed | Moderate | High |
Key Metabolic Pathway | Glucuronidation | 11-Hydroxylation | 11-Hydroxylation |
The classification of 10α-hydroxy-Δ⁸-THC reflects broader shifts in cannabinoid nomenclature. Early literature (pre-1970s) used the "Δ⁶-THC" designation for what is now Δ⁸-THC, leading to initial confusion. Roger Adams' pioneering work in the 1940s identified "Δ⁶-THC" but did not specify positional isomers [9]. The current numbering system emerged after Raphael Mechoulam's 1965 total synthesis of Δ⁸-THC, which established standardized IUPAC-based nomenclature based on terpenoid ring numbering [9].
10α-Hydroxy-Δ⁸-THC falls under the "modified dibenzopyran" subclass of cannabinoids. The "10α" descriptor specifies both position (C10) and stereochemistry (alpha-oriented hydroxyl group). This contrasts with similar compounds like 10β-hydroxy-Δ⁸-THC, where stereochemical differences significantly alter biological activity [7]. The International Union of Pure and Applied Chemistry (IUPAC) now recommends the systematic name (6aR,9R,10aR)-9-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol for this compound, though the trivial name remains prevalent in pharmacological literature [1].
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 21416-85-3